molecular formula C5H9BrO2 B1624209 Ethyl (R)-2-bromopropanoate CAS No. 51063-99-1

Ethyl (R)-2-bromopropanoate

Cat. No.: B1624209
CAS No.: 51063-99-1
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-SCSAIBSYSA-N
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Description

Ethyl (R)-2-bromopropanoate is an organic compound that belongs to the class of alpha-bromocarboxylates. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (R)-2-bromopropanoate can be synthesized through several methods. One common method involves the bromination of ethyl propionate using bromine in the presence of a catalyst. Another method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically takes place in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (R)-2-bromopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form ethyl propionate.

    Oxidation Reactions: It can be oxidized to form ethyl alpha-bromopropionate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions typically occur in polar solvents like water or alcohols.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various substituted propionates, such as ethyl propionate, ethyl alpha-cyanopropionate, and ethyl alpha-aminopropionate.

Scientific Research Applications

Ethyl (R)-2-bromopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (R)-2-bromopropanoate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-bromopropionate
  • Ethyl alpha-chloropropionate
  • Ethyl alpha-iodopropionate

Comparison

Ethyl (R)-2-bromopropanoate is unique due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity. Compared to its analogs, such as methyl alpha-bromopropionate, it offers different reactivity and solubility properties, making it suitable for specific applications .

Properties

IUPAC Name

ethyl (2R)-2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFLASKVLJTEJD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426471
Record name UNII-LIB5D6L75Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51063-99-1
Record name Ethyl alpha-bromopropionate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-LIB5D6L75Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL .ALPHA.-BROMOPROPIONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIB5D6L75Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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